RS-100329

Description

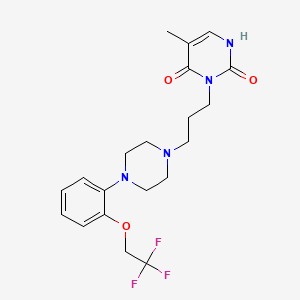

Structure

3D Structure

Properties

Molecular Formula |

C20H25F3N4O3 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C20H25F3N4O3/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29) |

InChI Key |

RCOBWVAGWYRNHZ-UHFFFAOYSA-N |

SMILES |

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F |

Canonical SMILES |

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacological Profile of RS-100329 at α1-Adrenoceptors: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity (pKi) of the selective α1A-adrenoceptor antagonist, RS-100329. The document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. It details the quantitative binding data, the experimental methodologies employed for its determination, and the relevant cellular signaling pathways.

Core Findings: Affinity and Selectivity of this compound

This compound demonstrates a high affinity and notable selectivity for the human α1A-adrenoceptor subtype. Radioligand binding studies have determined its pKi value to be 9.6 for the α1A adrenoceptor.[1] The compound exhibits a 126-fold selectivity for the α1A subtype over the α1B subtype and a 50-fold selectivity over the α1D subtype.[1] This selectivity profile underscores its potential as a tool for investigating the specific physiological roles of the α1A-adrenoceptor.

Quantitative Binding Data Summary

The binding affinity of this compound for the three α1-adrenoceptor subtypes is summarized in the table below. The pKi values for the α1B and α1D subtypes were calculated based on the reported selectivity ratios relative to the α1A subtype.

| Adrenoceptor Subtype | pKi | Selectivity vs. α1A |

| α1A | 9.6 | - |

| α1B | 7.5 | 126-fold |

| α1D | 7.9 | 50-fold |

Experimental Protocols: Determination of pKi

The affinity of this compound was determined using radioligand binding assays performed on intact Chinese Hamster Ovary (CHO-K1) cells stably expressing cloned human α1A, α1B, or α1D-adrenoceptors.[1]

Radioligand Binding Assay Protocol

1. Cell Culture and Membrane Preparation:

-

CHO-K1 cells, each line stably transfected with the cDNA for one of the human α1-adrenoceptor subtypes (α1A, α1B, or α1D), are cultured under standard conditions.

-

Prior to the assay, cells are harvested and subjected to homogenization in a cold lysis buffer.

-

The cell homogenate undergoes differential centrifugation to isolate the cell membrane fraction containing the adrenoceptors.

-

The final membrane pellet is resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

The assay is typically conducted in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin), and varying concentrations of the unlabeled competitor ligand, this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

-

The plates are incubated to allow the binding to reach equilibrium.

3. Separation and Quantification:

-

Following incubation, the bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting.

4. Data Analysis:

-

The data are analyzed using non-linear regression.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is calculated as the negative logarithm of the Ki.

Visualization of Cellular Mechanisms

To contextualize the pharmacological data, the following diagrams illustrate the α1-adrenoceptor signaling pathway and the general workflow of the experimental protocol used to determine ligand affinity.

References

RS-100329 selectivity for α1A vs α1B/α1D subtypes

An In-depth Technical Guide on the Selectivity of RS-100329 for α1A vs α1B/α1D Adrenergic Receptor Subtypes

Introduction

This compound is a potent and highly selective antagonist for the α1A-adrenergic receptor subtype.[1] This selectivity has significant implications for its therapeutic potential, particularly in the treatment of conditions such as benign prostatic hyperplasia (BPH), where antagonism of the α1A-adrenoceptor in the lower urinary tract is desired with minimal effects on the cardiovascular system, which is largely mediated by other α1 subtypes.[2][3] This document provides a comprehensive technical overview of the selectivity profile of this compound, detailing the quantitative data, the experimental methodologies used for its characterization, and the relevant signaling pathways.

Quantitative Selectivity Profile

The selectivity of this compound has been quantified through both radioligand binding studies and functional assays. The data consistently demonstrates a high affinity for the α1A subtype with significantly lower affinity for the α1B and α1D subtypes.[2]

Table 1: Quantitative Selectivity Data for this compound

| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Reference |

| pKi | 9.6 | ~7.5 | ~7.9 | |

| Fold Selectivity | - | 126-fold vs α1A | 50-fold vs α1A | |

| pA2 (Functional) | 9.2 (Human LUT & Rabbit Bladder Neck) | - | 7.3 (Human Renal Artery) / 7.9 (Rat Aorta) |

*Calculated from pKi at α1A and fold selectivity.

Experimental Protocols

The characterization of this compound's selectivity involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to determine antagonist potency (pA2).

Radioligand Binding Assays

These assays measure the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express a single human α1-adrenoceptor subtype (α1A, α1B, or α1D) are utilized.

-

Radioligand: [3H]-prazosin, a non-subtype-selective α1-adrenoceptor antagonist, is commonly used.

-

Procedure:

-

Incubation: Whole cells are incubated in a buffer solution containing a fixed concentration of [3H]-prazosin and a range of concentrations of the competing unlabeled antagonist (this compound).

-

Equilibrium: The incubation is carried out at 37°C for a sufficient period to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for determining binding affinity (Ki) via radioligand assay.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the response elicited by an agonist. This provides a measure of the antagonist's potency (pA2).

This assay quantifies the inhibition of the agonist-induced production of inositol phosphates (IPs), a downstream signaling molecule of α1-adrenoceptors.

-

Cell Lines: The same transfected CHO-K1 cell lines are used.

-

Procedure:

-

Labeling: Cells are pre-incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Antagonist Incubation: Cells are then incubated with varying concentrations of the antagonist, this compound.

-

Agonist Stimulation: The cells are stimulated with a fixed concentration of an agonist, typically noradrenaline, to induce the production of [3H]-inositol phosphates.

-

Extraction and Quantification: The reaction is stopped, and the water-soluble [3H]-IPs are extracted and quantified.

-

-

Data Analysis: The concentration-response curves for noradrenaline are generated in the absence and presence of different concentrations of this compound. The potency of this compound as an antagonist is determined by Schild analysis, yielding a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

This classic pharmacological method assesses the ability of an antagonist to inhibit agonist-induced smooth muscle contraction in tissues that endogenously express specific α1-adrenoceptor subtypes.

-

Tissues:

-

α1A-rich: Human lower urinary tract (LUT), rabbit bladder neck.

-

α1D-predominant: Rat aorta.

-

Mixed/Other: Human renal artery.

-

-

Procedure:

-

Tissue Preparation: The selected tissues are dissected and mounted in organ baths containing a physiological salt solution.

-

Agonist Response: Cumulative concentration-response curves to an agonist (e.g., noradrenaline) are generated.

-

Antagonist Incubation: The tissues are then incubated with a fixed concentration of this compound for a set period.

-

Shifted Agonist Response: The agonist concentration-response curve is repeated in the presence of the antagonist.

-

-

Data Analysis: The rightward shift in the agonist dose-response curve caused by the antagonist is used to calculate the pA2 value via Schild analysis. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Signaling Pathways and Selectivity Visualization

All three α1-adrenoceptor subtypes (α1A, α1B, and α1D) are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Activation of the receptor leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of PIP2 into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Caption: Gq/11 signaling pathway activated by α1-adrenoceptors.

The high selectivity of this compound is a result of its differential binding affinity for the receptor subtypes. This relationship can be visualized as a strong inhibitory interaction with the α1A receptor and significantly weaker interactions with the α1B and α1D subtypes.

References

- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of RS-100329

An In-depth Overview of the Chemical Structure, Pharmacological Properties, and Experimental Evaluation of the Potent and Selective α1A-Adrenoceptor Antagonist, RS-100329.

This technical guide provides a comprehensive overview of this compound, a potent and selective α1A-adrenoceptor antagonist, designed for researchers, scientists, and professionals in drug development. This document details its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

This compound hydrochloride is a synthetic, small-molecule antagonist with high affinity and selectivity for the α1A-adrenergic receptor subtype.[1][2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]-1-piperazinyl]propyl]-2,4(1H,3H)-pyrimidinedione hydrochloride |

| Molecular Formula | C20H25F3N4O3・HCl |

| Molecular Weight | 462.89 g/mol |

| CAS Number | 1215654-26-4 |

| PubChem CID | 11340200 |

| InChI Key | CWVABCXVOAVUJL-UHFFFAOYSA-N |

| SMILES | Cl.CC1=CNC(=O)N(CCCN2CCN(CC2)C2=C(OCC(F)(F)F)C=CC=C2)C1=O |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in water |

| Storage | Store at room temperature |

Pharmacological Properties and Data

This compound is a highly potent and selective antagonist of the α1A-adrenoceptor. This selectivity has been demonstrated in both radioligand binding assays using cloned human adrenoceptors and in functional studies on isolated tissues.

Binding Affinity

Radioligand binding studies have been conducted on intact Chinese Hamster Ovary (CHO-K1) cells expressing cloned human α1A-, α1B-, and α1D-adrenoceptors. These experiments demonstrate the high affinity and selectivity of this compound for the α1A subtype.

| Adrenoceptor Subtype | pKi | Selectivity vs. α1A |

| α1A | 9.6 | - |

| α1B | 7.5 | 126-fold |

| α1D | 7.9 | 50-fold |

Functional Antagonism

The functional antagonist activity of this compound has been evaluated in various isolated smooth muscle preparations by measuring its ability to inhibit noradrenaline-induced contractions. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is a measure of its functional potency.

| Tissue Preparation | Agonist | pA2 of this compound | Predominant α1-Subtype |

| Human Lower Urinary Tract (LUT) | Noradrenaline | 9.2 | α1A |

| Rabbit Bladder Neck | Noradrenaline | 9.2 | α1A |

| Human Renal Artery (HRA) | Noradrenaline | 7.3 | α1D |

| Rat Aorta (RA) | Noradrenaline | 7.9 | α1D |

Signaling Pathway

This compound acts as an antagonist at the α1A-adrenergic receptor, a G-protein coupled receptor (GPCR) of the Gq subtype. In its natural state, the binding of an agonist like norepinephrine to the α1A-adrenoceptor initiates a signaling cascade. This involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), leading to downstream cellular responses, such as smooth muscle contraction. This compound, by blocking the initial binding of the agonist, inhibits this entire signaling pathway.

Caption: α1A-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay (Intact Cells)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for human α1-adrenoceptor subtypes expressed in CHO-K1 cells.

-

Cell Culture: CHO-K1 cells stably transfected with human α1A-, α1B-, or α1D-adrenoceptor cDNA are cultured to confluence in appropriate cell culture medium.

-

Cell Preparation: On the day of the assay, cells are harvested and washed with a suitable buffer (e.g., phosphate-buffered saline).

-

Assay Conditions:

-

Radioligand: A subtype-selective radioligand (e.g., [3H]-prazosin for α1B and α1D, or a specific α1A radioligand) is used at a fixed concentration, typically near its Kd value.

-

Competitor: this compound is prepared in a series of dilutions.

-

Incubation: The cell suspension, radioligand, and competitor (or buffer for total binding) are incubated in a final volume (e.g., 250 µL) in 96-well plates. Incubation is carried out at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Non-specific Binding: Determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM phentolamine).

-

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed multiple times with ice-cold buffer to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vitro Functional Antagonism Assay (Isolated Tissues)

This protocol outlines the methodology to determine the functional antagonist potency (pA2) of this compound in isolated smooth muscle tissues.

-

Tissue Preparation:

-

Tissues such as human lower urinary tract, rabbit bladder neck, human renal artery, or rat thoracic aorta are obtained and dissected in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

The tissues are cut into rings or strips and mounted in organ baths containing the physiological salt solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.

-

-

Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1-2 grams) for a period of time (e.g., 60-90 minutes), with periodic washing.

-

Contraction:

-

A cumulative concentration-response curve to an agonist (e.g., noradrenaline) is established to determine the baseline contractile response.

-

After washout and a re-equilibration period, the tissues are incubated with a specific concentration of this compound for a set time (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.

-

-

Data Analysis:

-

The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted.

-

The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA2 value.

-

Caption: Experimental Workflow for Functional Antagonism Assay.

In Vivo Activity

While detailed protocols for in vivo studies are beyond the scope of this guide, it is noteworthy that this compound has been shown to be active in vivo. In animal models, it has been demonstrated to reduce baseline urethral pressure and inhibit reflex urethral contractions, consistent with its α1A-adrenoceptor antagonist activity. This suggests its potential therapeutic utility in conditions such as benign prostatic hyperplasia, where antagonism of α1A-adrenoceptors in the lower urinary tract is a key therapeutic strategy.

References

The Role of RS-100329 in Lower Urinary Tract Symptom Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lower urinary tract symptoms (LUTS), often associated with benign prostatic hyperplasia (BPH), represent a significant health concern, particularly in the aging male population. The pathophysiology of LUTS is complex, with the dynamic component of bladder outlet obstruction, mediated by α1-adrenergic receptors (α1-ARs) in the prostate and bladder neck, playing a crucial role. Consequently, α1-AR antagonists have become a cornerstone of LUTS treatment.[1][2] This technical guide provides an in-depth overview of RS-100329, a potent and selective α1A-adrenoceptor antagonist, and its significance in LUTS research.

Core Concepts: α1-Adrenoceptors and LUTS

The α1-adrenoceptor family comprises three subtypes: α1A, α1B, and α1D. In the human lower urinary tract, the α1A-subtype is predominantly expressed in the smooth muscle of the prostate and bladder neck, where it mediates contraction and contributes to urethral resistance.[3][4] The α1D-subtype is mainly found in the bladder detrusor muscle and the spinal cord, while the α1B-subtype is more prevalent in the vasculature.[3] The selective blockade of α1A-adrenoceptors is a key therapeutic strategy to alleviate LUTS by relaxing prostatic smooth muscle, thereby improving urinary flow and reducing symptoms, with potentially fewer cardiovascular side effects compared to non-selective antagonists.

This compound: A Selective α1A-Adrenoceptor Antagonist

This compound is a pharmacological tool and potential therapeutic agent that exhibits high affinity and selectivity for the α1A-adrenoceptor subtype. Its "uroselective" profile makes it a valuable compound for investigating the specific role of the α1A-adrenoceptor in LUTS and for the development of targeted therapies.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Binding Affinity of this compound for Human α1-Adrenoceptor Subtypes

| Compound | α1A (pKi) | α1B (pKi) | α1D (pKi) | α1B Selectivity (fold) | α1D Selectivity (fold) | Reference |

| This compound | 9.6 | 7.5 | 7.8 | 126 | 63 | [Source for pKi values] |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound in Human Lower Urinary Tract Tissue

| Compound | Tissue | Agonist | pA2 | Reference |

| This compound | Human Lower Urinary Tract | Noradrenaline | 9.2 | [Source for pA2 value] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.

Signaling Pathway of α1A-Adrenoceptor in Prostatic Smooth Muscle

The activation of α1A-adrenoceptors in prostatic smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This compound, as an antagonist, blocks this pathway.

Caption: α1A-Adrenoceptor signaling pathway in prostatic smooth muscle and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes.

Methodology:

-

Membrane Preparation:

-

Human prostate tissue or cells recombinantly expressing human α1A, α1B, or α1D adrenoceptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor drug (this compound).

-

Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Isolated Prostatic Tissue Contraction

Objective: To determine the functional antagonist potency (pA2) of this compound.

Methodology:

-

Tissue Preparation:

-

Human prostatic tissue is obtained from patients undergoing prostatectomy, with appropriate ethical approval and patient consent.

-

The tissue is dissected into smooth muscle strips (e.g., 3-5 mm in length).

-

-

Organ Bath Setup:

-

The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

The strips are connected to isometric force transducers to record changes in muscle tension.

-

An optimal resting tension is applied to the tissues.

-

-

Experimental Procedure:

-

After an equilibration period, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).

-

Cumulative concentration-response curves to an α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) are generated in the absence and presence of increasing concentrations of this compound.

-

The antagonist is allowed to equilibrate with the tissue for a specific period before adding the agonist.

-

-

Data Analysis:

-

The agonist concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined.

-

A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative logarithm of the antagonist concentration. The concentration ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

The pA2 value is determined from the x-intercept of the Schild regression line.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a selective α1A-adrenoceptor antagonist like this compound for LUTS.

Caption: A typical experimental workflow for the preclinical assessment of a selective α1A-adrenoceptor antagonist.

Conclusion

This compound serves as a critical research tool for elucidating the role of the α1A-adrenoceptor in the pathophysiology of LUTS. Its high selectivity allows for the precise investigation of this receptor subtype, contributing to a deeper understanding of the mechanisms underlying LUTS and facilitating the development of more targeted and effective therapies with improved side-effect profiles. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals working in this important therapeutic area.

References

- 1. Do alpha1-adrenoceptor antagonists improve lower urinary tract symptoms by reducing bladder outlet resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of alpha1-adrenoceptor antagonists in lower urinary tract symptoms: beyond benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha 1-adrenoceptors in human prostate: characterization and binding characteristics of alpha 1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

RS-100329: A Technical Overview of a Potent and Selective α1A-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-100329 is a potent and highly selective α1A-adrenoceptor antagonist that emerged from research focused on developing more targeted therapies for benign prostatic hyperplasia (BPH).[1][2][3][4] This document provides a comprehensive technical overview of the discovery and history of this compound's development, based on publicly available scientific literature. It is important to note that while the pharmacological profile of this compound has been well-characterized in vitro, detailed information regarding its full development history, including extensive preclinical and clinical trial data, is not widely available in the public domain.

The rationale behind the development of α1A-selective antagonists like this compound stems from the understanding that the α1A-adrenoceptor subtype is predominantly responsible for the contraction of smooth muscle in the prostate and urethra.[1] By selectively blocking this receptor subtype, it was hypothesized that a therapeutic effect on the lower urinary tract symptoms (LUTS) associated with BPH could be achieved with a reduced risk of cardiovascular side effects, such as hypotension, which are often mediated by α1B-adrenoceptors.

Discovery and Initial Characterization

This compound was developed by Roche Bioscience and was first described in the scientific literature in the late 1990s. It is a structurally-related compound to another novel antagonist, Ro 70-0004. The primary goal of its development was to create a "uroselective" agent for the treatment of BPH symptoms.

Chemical Structure

The chemical name for this compound hydrochloride is 5-Methyl-3-[3-[3-[4-[2-(2,2,2,-trifluroethoxy)phenyl]-1-piperazinyl]propyl]-2,4-(1H,3H)-pyrimidinedione hydrochloride.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro assays, demonstrating its high affinity and selectivity for the α1A-adrenoceptor subtype.

Radioligand Binding Affinity

The binding affinity of this compound for the human cloned α1-adrenoceptor subtypes was determined using radioligand binding assays in intact CHO-K1 cells. The results, presented as pKi values, are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Compound | pKi at α1A-AR | pKi at α1B-AR | pKi at α1D-AR | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) |

| This compound | 9.6 | 7.5 | 7.9 | 126 | 50 |

| Ro 70-0004 | 8.9 | 7.1 | 7.2 | 60 | 50 |

| Prazosin | 8.7 | 9.1 | 9.0 | 0.4 | 0.5 |

| Tamsulosin | 9.8 | 9.1 | 9.3 | 5 | 3 |

Data sourced from Williams et al., 1999.

Functional Antagonist Activity

The functional antagonist activity of this compound was assessed by its ability to inhibit noradrenaline-induced contractions in various isolated tissue preparations. The potency of the antagonists is expressed as pA2 values, where a higher value indicates greater potency.

| Compound | Human Lower Urinary Tract (pA2) | Rabbit Bladder Neck (pA2) | Human Renal Artery (pA2) | Rat Aorta (pA2) |

| This compound | 9.2 | 9.2 | 7.3 | 7.9 |

| Ro 70-0004 | 8.8 | 8.9 | 6.8 | 6.8 |

| Prazosin | 8.7 | 8.3 | 8.8 | 8.8 |

| Tamsulosin | 10.4 | 9.8 | 10.1 | 9.7 |

Data sourced from Williams et al., 1999.

These data highlight the uroselectivity of this compound, showing approximately 100-fold lower potency in vascular tissues (human renal artery and rat aorta) compared to lower urinary tract tissues.

Experimental Protocols

While the exact, detailed protocols for the characterization of this compound are not publicly available, the following are generalized methodologies for the key experiments cited in the literature.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

-

Cell Culture: CHO-K1 cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtypes are cultured to near confluence.

-

Cell Preparation: Intact cells are harvested and suspended in a suitable binding buffer.

-

Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin) is incubated with the cell suspension in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound).

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay (General Protocol)

This functional assay measures the ability of an antagonist to block agonist-induced second messenger production.

-

Cell Labeling: Cells expressing the target receptor are incubated overnight with myo-[3H]-inositol to label the cellular phosphoinositide pools.

-

Antagonist Pre-incubation: The labeled cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.

-

Agonist Stimulation: An agonist (e.g., noradrenaline) is added to stimulate the production of inositol phosphates (IPs).

-

Termination and Extraction: The reaction is stopped, and the IPs are extracted from the cells.

-

Separation of IPs: The different inositol phosphate species are separated using anion-exchange chromatography.

-

Quantification: The amount of radioactivity in the IP fractions is determined by liquid scintillation counting.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced IP accumulation is quantified to determine its potency.

Isolated Tissue Contractility Assay (General Protocol)

This assay measures the functional effect of a compound on tissue contraction.

-

Tissue Preparation: Tissues such as human lower urinary tract, rabbit bladder neck, human renal artery, or rat aorta are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., noradrenaline) is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are then incubated with a specific concentration of the antagonist (e.g., this compound) for a set period.

-

Shift in Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.

Signaling Pathway and Experimental Workflow Diagrams

Caption: α1A-Adrenoceptor signaling pathway leading to smooth muscle contraction and its blockade by this compound.

Caption: Generalized experimental workflows for determining the binding affinity and functional potency of this compound.

Development History and Current Status

The initial preclinical data for this compound were promising, demonstrating its potential as a highly selective α1A-adrenoceptor antagonist with functional uroselectivity. However, there is a lack of publicly available information on the subsequent development of this compound. Searches of clinical trial registries and scientific literature do not reveal any information about its progression into human clinical trials. It is possible that the development of this compound was discontinued for reasons that have not been publicly disclosed. As such, this compound remains a valuable research tool for studying the role of the α1A-adrenoceptor but does not appear to have advanced to clinical use.

Conclusion

This compound is a potent and selective α1A-adrenoceptor antagonist that was identified as a promising candidate for the treatment of benign prostatic hyperplasia. Its high affinity for the α1A-adrenoceptor subtype and its functional selectivity for lower urinary tract tissue over vascular tissue demonstrated its potential for a favorable therapeutic profile. While its clinical development appears to have been halted, the study of this compound has contributed to the understanding of α1-adrenoceptor pharmacology and the development of uroselective therapies for LUTS. The data and methodologies presented here provide a comprehensive overview of the publicly available information on this compound for the scientific and drug development community. and methodologies presented here provide a comprehensive overview of the publicly available information on this compound for the scientific and drug development community.

References

- 1. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. auajournals.org [auajournals.org]

- 3. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to RS-100329 Hydrochloride Salt: Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of RS-100329 hydrochloride salt, a potent and selective α1A-adrenoceptor antagonist. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Physicochemical Properties

This compound hydrochloride salt is a synthetic compound with specific physical and chemical characteristics that are crucial for its handling, formulation, and in vitro/in vivo testing. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Chemical Name | 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]pyrimidine-2,4(1H,3H)-dione hydrochloride | [1] |

| Molecular Formula | C₂₀H₂₅F₃N₄O₃·HCl | [1] |

| Molecular Weight | 462.89 g/mol | [1] |

| CAS Number | 1215654-26-4 | [1] |

| Appearance | Solid powder | [2] |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble in water (up to 100 mM) and DMSO. | |

| Storage and Stability | Store at room temperature for short-term storage. For long-term storage, it is recommended to store at -20°C. Stock solutions should be stored at -80°C (stable for 6 months) or -20°C (stable for 1 month) and protected from light. The compound is stable for several weeks at ambient temperature during shipping. |

Pharmacological Properties

This compound is a highly selective antagonist of the α1A-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This selectivity is a key feature of its pharmacological profile and is detailed in the tables below.

Receptor Binding Affinity

The binding affinity of this compound for different α1-adrenoceptor subtypes has been determined through radioligand binding assays. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), are summarized below. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype (Human, cloned) | pKi | Selectivity vs. α1A | Source |

| α1A | 9.6 | - | |

| α1B | 7.9 | 126-fold | |

| α1D | 7.5 | 50-fold |

Functional Antagonist Potency

The functional antagonist potency of this compound has been evaluated in various in vitro tissue preparations by measuring its ability to inhibit agonist-induced smooth muscle contractions. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Tissue Preparation | Agonist | pA2 | Source |

| Human Lower Urinary Tract | Norepinephrine | 9.2 | |

| Rabbit Bladder Neck | Norepinephrine | 9.2 |

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the α1A-adrenoceptors. These receptors are primarily coupled to the Gq/11 family of G proteins. Upon activation by endogenous catecholamines like norepinephrine, α1A-adrenoceptors initiate a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction. By binding to these receptors without activating them, this compound prevents this signaling cascade, resulting in smooth muscle relaxation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the properties of this compound hydrochloride salt.

Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of this compound for α1A-adrenoceptors expressed in cell membranes.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the α1A-adrenoceptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer.

-

The protein concentration of the membrane preparation is determined using a standard protein assay.

-

-

Binding Assay:

-

In a series of tubes, a fixed amount of membrane protein and a specific radioligand (e.g., [³H]-prazosin) are incubated with increasing concentrations of this compound.

-

A parallel set of tubes containing an excess of a non-radiolabeled α1-adrenoceptor antagonist is used to determine non-specific binding.

-

The incubation is carried out at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The data are plotted to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined.

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

In Vitro Smooth Muscle Contraction Assay

This protocol describes a method to evaluate the functional antagonist activity of this compound on isolated smooth muscle tissue.

Methodology:

-

Tissue Preparation:

-

A segment of smooth muscle tissue (e.g., prostate, urethra, or bladder neck) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

The tissue is allowed to equilibrate under a resting tension.

-

-

Experimental Procedure:

-

A cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., norepinephrine) is generated to establish a baseline contractile response.

-

The tissue is then washed and incubated with a specific concentration of this compound for a predetermined period.

-

A second cumulative concentration-response curve to the agonist is then performed in the presence of this compound.

-

This process is repeated with increasing concentrations of this compound.

-

-

Data Analysis:

-

The agonist concentration-response curves in the absence and presence of different concentrations of this compound are plotted.

-

The rightward shift of the agonist concentration-response curve caused by this compound is quantified.

-

A Schild plot is constructed to determine the pA2 value, which provides a measure of the antagonist's potency.

-

In Vivo Measurement of Urethral Pressure

This protocol outlines a method for assessing the in vivo effects of this compound on urethral pressure in an animal model, such as the rat.

Methodology:

-

Animal Preparation:

-

The animal is anesthetized, and catheters are placed in a blood vessel (for drug administration) and the bladder (for pressure measurement and fluid infusion).

-

A microtip pressure transducer catheter is inserted into the urethra to measure urethral pressure.

-

-

Experimental Measurement:

-

Baseline urethral pressure is recorded.

-

Reflex urethral contractions can be induced by various stimuli, such as bladder distension.

-

A baseline response to the stimulus is established.

-

-

Drug Administration and Data Collection:

-

This compound hydrochloride salt, dissolved in a suitable vehicle, is administered intravenously at increasing doses.

-

The effects of each dose on baseline urethral pressure and reflex urethral contractions are continuously recorded.

-

-

Data Analysis:

-

The changes in urethral pressure from baseline are calculated for each dose of this compound.

-

The inhibitory effect of this compound on reflex urethral contractions is quantified.

-

Dose-response curves are constructed to determine the potency of this compound in vivo.

-

Conclusion

This compound hydrochloride salt is a valuable pharmacological tool for studying the role of the α1A-adrenoceptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for research into conditions such as benign prostatic hyperplasia. The data and protocols presented in this guide are intended to facilitate further investigation into the properties and potential therapeutic applications of this compound.

References

In Vivo Activity of RS-100329: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific in vivo studies for RS-100329 have not been published in peer-reviewed literature. The following guide provides a comprehensive overview of its demonstrated in vitro activity and outlines established in vivo experimental protocols relevant to its mechanism of action and therapeutic target. The experimental designs described are representative of methodologies used to evaluate selective α1A-adrenoceptor antagonists for conditions such as benign prostatic hyperplasia (BPH).

Core Compound Profile: this compound

This compound is a potent and highly selective antagonist of the α1A-adrenoceptor. Its primary mechanism of action involves blocking the signaling of norepinephrine at this receptor subtype, which is predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra. This targeted activity is hypothesized to alleviate the symptoms of BPH by reducing smooth muscle tone and improving urinary outflow, with potentially fewer cardiovascular side effects compared to non-selective alpha-blockers.

Mechanism of Action: α1A-Adrenoceptor Antagonism

The signaling pathway initiated by norepinephrine binding to the α1A-adrenoceptor leads to smooth muscle contraction. This compound competitively inhibits this pathway.

Figure 1: this compound blocks norepinephrine-mediated α1A-adrenoceptor signaling.

Quantitative Data: In Vitro Selectivity

The defining characteristic of this compound is its high affinity and selectivity for the human cloned α1A-adrenoceptor subtype over the α1B and α1D subtypes, which are more commonly associated with the regulation of blood pressure. This selectivity profile suggests a "uroselective" therapeutic window.

| Receptor Subtype | Ligand | Affinity (pKi) | Selectivity vs. α1B | Selectivity vs. α1D |

| α1A | This compound | 9.6 | 126-fold | 50-fold |

| α1B | This compound | 7.5 | - | - |

| α1D | This compound | 7.9 | - | - |

Table 1: In vitro binding affinities of this compound for human cloned α1-adrenoceptor subtypes. Data compiled from publicly available pharmacological studies.

Experimental Protocols for In Vivo Evaluation

To assess the in vivo efficacy and selectivity of a compound like this compound for BPH, researchers would typically employ rodent models of prostate enlargement and urodynamic studies. The following are detailed, representative protocols.

Testosterone-Induced BPH Model in Rats

This model is widely used to mimic the prostate growth seen in human BPH and to evaluate the efficacy of potential treatments.

Objective: To determine the effect of this compound on prostate weight and key biomarkers in a testosterone-induced model of BPH.

Methodology:

-

Animal Model: Male Wistar rats (8-10 weeks old).

-

Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Induction of BPH:

-

Surgical castration is performed on all animals except for the negative control group.

-

Following a one-week recovery period, BPH is induced by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg dissolved in corn oil) for 28 days. The control group receives the vehicle only.

-

-

Treatment Groups:

-

Group 1: Sham-operated control (Vehicle).

-

Group 2: BPH model (Testosterone + Vehicle).

-

Group 3: BPH model + Finasteride (positive control, e.g., 5 mg/kg, oral gavage).

-

Group 4: BPH model + this compound (various doses, oral gavage).

-

-

Administration: Treatment is administered daily for the final 14-28 days of the BPH induction period.

-

Endpoint Analysis:

-

At the end of the study, animals are euthanized.

-

Blood is collected for measurement of serum Prostate-Specific Antigen (PSA) and testosterone levels.

-

The prostate gland is carefully dissected and weighed. The prostate index is calculated (prostate weight / body weight x 100).

-

Prostatic tissue is preserved for histopathological examination (e.g., H&E staining) to assess glandular and stromal hyperplasia.

-

Figure 2: Experimental workflow for the testosterone-induced BPH model in rats.

Urodynamic Evaluation in Anesthetized Rats

This protocol directly measures the functional effects of this compound on lower urinary tract physiology, providing insights into its potential to improve voiding function.

Objective: To assess the effect of this compound on intravesical pressure, voiding frequency, and urethral pressure.

Methodology:

-

Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized (e.g., with urethane, which preserves the micturition reflex).

-

A catheter is inserted into the bladder via the dome for saline infusion and pressure measurement (cystometry).

-

A second micro-catheter may be placed in the urethra to measure urethral pressure.

-

Intravenous access is established for drug administration.

-

-

Baseline Measurement:

-

The bladder is continuously infused with saline at a slow, constant rate (e.g., 0.1 mL/min).

-

Several stable micturition cycles are recorded to establish baseline urodynamic parameters, including:

-

Basal pressure

-

Threshold pressure (at which voiding occurs)

-

Micturition pressure (peak pressure)

-

Inter-contraction interval

-

-

-

Drug Administration:

-

This compound is administered intravenously at escalating doses.

-

A sufficient equilibration period (e.g., 15-20 minutes) is allowed after each dose.

-

-

Data Acquisition and Analysis:

-

Urodynamic parameters are continuously recorded throughout the experiment.

-

Changes from baseline in response to this compound are quantified to determine its effect on bladder function and urethral resistance.

-

To assess selectivity, cardiovascular parameters (blood pressure and heart rate) are monitored simultaneously.

-

Figure 3: Workflow for urodynamic evaluation of this compound in anesthetized rats.

Conclusion and Future Directions

This compound demonstrates a highly promising in vitro profile as a potent and selective α1A-adrenoceptor antagonist. This selectivity is the cornerstone of its therapeutic rationale for BPH, aiming to maximize efficacy in the lower urinary tract while minimizing cardiovascular side effects. Although specific in vivo data remains unpublished, the experimental protocols outlined in this guide provide a robust framework for evaluating its potential in preclinical models. Future research should focus on conducting such in vivo studies to confirm its efficacy, selectivity, and safety profile, which are critical steps for its further development as a therapeutic agent for BPH.

RS-100329: A Technical Guide for α1A-Adrenergic Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of RS-100329, a potent and selective antagonist for the α1A-adrenergic receptor (α1A-AR). This document details its pharmacological properties, experimental applications, and the underlying methodologies, serving as a core resource for researchers utilizing this pharmacological tool.

Introduction to this compound

This compound is a high-affinity, subtype-selective α1A-adrenoceptor antagonist. Its selectivity makes it an invaluable tool for delineating the physiological and pathological roles of the α1A-AR subtype from the α1B- and α1D-adrenoceptors. The α1A-AR is a G protein-coupled receptor (GPCR) primarily associated with the Gq heterotrimeric G protein[1]. Activation of this receptor is crucial in mediating smooth muscle contraction and has been implicated in various physiological processes, including the regulation of blood pressure and functions of the lower urinary tract. The selectivity of this compound allows for targeted studies of these processes and the exploration of the therapeutic potential of α1A-AR modulation, for example, in conditions like benign prostatic hyperplasia[1].

Pharmacological Profile of this compound

The utility of this compound as a pharmacological tool is defined by its high affinity for the α1A-AR and its significant selectivity over other α1-adrenergic receptor subtypes.

Binding Affinity and Selectivity

Quantitative analysis of this compound's binding characteristics has been determined through radioligand binding assays, typically using [3H]-prazosin. The data consistently demonstrates the nanomolar affinity of this compound for the human cloned α1A-AR.

| Receptor Subtype | pKi | Selectivity vs. α1A |

| α1A-AR | 9.6 | - |

| α1B-AR | 7.5 | 126-fold |

| α1D-AR | 7.9 | 50-fold |

Table 1: Binding affinity (pKi) and selectivity of this compound for human α1-adrenergic receptor subtypes. Data sourced from studies on human cloned receptors. A higher pKi value indicates a stronger binding affinity.

Functional Antagonism

The antagonist properties of this compound have been functionally characterized in various native tissues by its ability to competitively antagonize noradrenaline-induced contractions. The pA2 value, a measure of antagonist potency, further highlights its selectivity for α1A-AR-mediated responses.

| Tissue | Predominant Receptor | pA2 |

| Human Lower Urinary Tract | α1A | 9.2 |

| Rabbit Bladder Neck | α1A | 9.2 |

| Human Renal Artery | Mixed α1 | 7.3 |

| Rat Aorta | α1D | 7.9 |

Table 2: Functional antagonist potency (pA2) of this compound in various tissues. Higher pA2 values indicate greater antagonist potency.

Signaling Pathways and Experimental Workflows

α1A-Adrenergic Receptor Signaling Pathway

This compound acts by blocking the canonical Gq-coupled signaling cascade initiated by endogenous agonists like norepinephrine. The following diagram illustrates this pathway.

References

Methodological & Application

Application Note: Radioligand Binding Assay for the Characterization of RS-100329 at the Human α1A-Adrenergic Receptor

For Research Use Only.

Introduction

RS-100329 is a potent and selective antagonist of the α1A-adrenergic receptor (α1A-AR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction.[1][2][3][4] Accurate determination of the binding affinity of novel compounds like this compound is crucial for drug development and pharmacological research. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human α1A-adrenergic receptor using [3H]-prazosin as the radioligand.

Data Presentation

The binding affinity of this compound and other common α1-adrenergic receptor antagonists are summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

| Compound | Receptor Subtype | pKi | Selectivity vs. α1B | Selectivity vs. α1D |

| This compound | Human α1A-AR | 9.6 [1] | 126-fold | 50-fold |

| This compound | Human α1B-AR | 7.5 | - | - |

| This compound | Human α1D-AR | 7.9 | - | - |

| Prazosin | Human α1A-AR | ~9.0 | Low | Low |

| Tamsulosin | Human α1A-AR | ~10.0 | Moderate | Moderate |

Experimental Protocols

This section details the methodology for performing a competitive radioligand binding assay to determine the Ki of this compound for the human α1A-adrenergic receptor.

Materials and Reagents

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) or Rat-1 fibroblasts stably transfected with the human α1A-adrenergic receptor.

-

Radioligand: [3H]-prazosin (specific activity ~70-90 Ci/mmol).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: Phentolamine.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Scintillation counter.

-

Protein assay kit (e.g., BCA assay).

Membrane Preparation

-

Culture CHO-K1 cells stably expressing the human α1A-adrenergic receptor to confluence.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay (Competition)

-

Prepare serial dilutions of the test compound, this compound, in assay buffer. A typical concentration range would be from 10 pM to 100 µM.

-

In a 96-well microplate, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-prazosin (at a final concentration close to its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane preparation (containing 10-50 µg of protein).

-

Non-specific Binding (NSB): 50 µL of phentolamine (at a final concentration of 10 µM), 50 µL of [3H]-prazosin, and 100 µL of membrane preparation.

-

Compound Competition: 50 µL of this compound dilution, 50 µL of [3H]-prazosin, and 100 µL of membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

-

Specific Binding = Total Binding - Non-specific Binding

-

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand ([3H]-prazosin).

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Signaling Pathway of the α1A-Adrenergic Receptor

Caption: Signaling pathway of the α1A-adrenergic receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Experimental workflow for the radioligand binding assay.

References

Application Notes and Protocols for Functional Assays of RS-100329 on Isolated Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-100329 is a potent and selective antagonist of the α1A-adrenergic receptor (α1A-AR).[1][2] This receptor subtype is predominantly expressed in the smooth muscle of the lower urinary tract, including the bladder neck, prostate, and urethra, where it mediates smooth muscle contraction.[3] Consequently, selective antagonists of the α1A-AR, such as this compound, are valuable research tools and have been investigated for their therapeutic potential in conditions characterized by increased smooth muscle tone in the lower urinary tract, such as benign prostatic hyperplasia (BPH).[1][4]

These application notes provide detailed protocols for conducting functional assays to characterize the activity of this compound on isolated tissues. The described methods include isolated tissue contraction assays to determine the potency of this compound in a physiologically relevant system and phosphoinositide turnover assays to investigate its effect on second messenger signaling pathways.

Quantitative Data Summary

The antagonist affinity of this compound has been determined in various functional and binding assays. The following tables summarize the key quantitative data for this compound, facilitating a comparative assessment of its pharmacological profile.

Table 1: Antagonist Affinity (pA₂) of this compound in Isolated Tissue Contraction Assays

| Tissue Preparation | Agonist | pA₂ Value | Reference |

| Human Lower Urinary Tract | Noradrenaline | 9.2 | |

| Rabbit Bladder Neck | Noradrenaline | 9.2 | |

| Human Renal Artery | Noradrenaline | 7.3 | |

| Rat Aorta | Noradrenaline | 7.9 |

Table 2: Binding Affinity (pKᵢ) of this compound for Cloned Human α₁-Adrenergic Receptor Subtypes

| Receptor Subtype | pKᵢ Value | Selectivity vs. α₁B | Selectivity vs. α₁D | Reference |

| α₁A | 9.6 | 126-fold | 50-fold | |

| α₁B | - | - | - | |

| α₁D | - | - | - |

Experimental Protocols

Isolated Tissue Contraction Assay

This protocol describes the methodology for assessing the antagonist effect of this compound on agonist-induced contractions of isolated smooth muscle tissues, such as the bladder neck or prostate. The data generated can be used for Schild analysis to determine the pA₂ value of the antagonist.

Materials:

-

Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

-

α₁-adrenergic agonist (e.g., Noradrenaline, Phenylephrine)

-

This compound

-

Isolated tissue (e.g., rabbit bladder neck, human prostate tissue)

-

Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂)

-

Isometric force transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Obtain fresh tissue and place it immediately in ice-cold Krebs-Henseleit solution.

-

Carefully dissect the tissue to obtain smooth muscle strips (e.g., 2-3 mm wide and 5-10 mm long).

-

Suspend the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

-

Attach one end of the tissue strip to a fixed hook and the other end to an isometric force transducer.

-

Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60-90 minutes, with regular washing every 15-20 minutes.

-

-

Agonist Concentration-Response Curve (Control):

-

After equilibration, obtain a cumulative concentration-response curve for the agonist (e.g., noradrenaline, 10⁻⁹ M to 10⁻⁴ M).

-

Add the agonist in a stepwise manner, allowing the contraction to reach a stable plateau before adding the next concentration.

-

Wash the tissue extensively to return to baseline tension.

-

-

Antagonist Incubation:

-

Introduce a known concentration of this compound into the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.

-

At least three different concentrations of this compound should be tested in separate tissue preparations.

-

-

Agonist Concentration-Response Curve in the Presence of Antagonist:

-

Following incubation with this compound, repeat the cumulative agonist concentration-response curve. The curve should be shifted to the right in a parallel manner for a competitive antagonist.

-

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression line represents the pA₂ value. The slope of the line should not be significantly different from unity for competitive antagonism.

-

Phosphoinositide Turnover Assay

This assay measures the effect of this compound on the α₁-adrenoceptor-mediated production of inositol phosphates, which are second messengers generated upon Gq protein activation.

Materials:

-

CHO-K1 cells stably expressing the human α₁A-adrenergic receptor.

-

Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum (FBS) and appropriate antibiotics.

-

Inositol-free DMEM.

-

myo-[³H]inositol.

-

Agonist (e.g., Noradrenaline).

-

This compound.

-

Lithium chloride (LiCl).

-

Trichloroacetic acid (TCA).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture and Labeling:

-

Culture the α₁A-AR expressing CHO-K1 cells to near confluency in 24-well plates.

-

Wash the cells with inositol-free DMEM.

-

Label the cells by incubating them overnight (16-24 hours) in inositol-free DMEM containing myo-[³H]inositol (e.g., 0.5-1 µCi/mL).

-

-

Antagonist and Agonist Treatment:

-

Wash the labeled cells with a suitable buffer (e.g., HEPES-buffered saline).

-

Pre-incubate the cells with different concentrations of this compound for 15-30 minutes.

-

Add LiCl (e.g., 10 mM final concentration) to each well to inhibit inositol monophosphatase.

-

Stimulate the cells with an agonist (e.g., noradrenaline at its EC₈₀ concentration) for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the incubation by aspirating the medium and adding ice-cold TCA (e.g., 5-10%) to each well.

-

Incubate on ice for 30 minutes to precipitate proteins.

-

Collect the acidic supernatant.

-

-

Separation and Quantification of Inositol Phosphates:

-

Neutralize the supernatant.

-

Apply the samples to Dowex AG1-X8 columns.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with a high concentration of ammonium formate/formic acid.

-

Add the eluate to a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the IC₅₀ value for this compound by plotting the percentage inhibition of the agonist-stimulated inositol phosphate production against the logarithm of the this compound concentration.

-

Visualizations

Caption: Workflow for the Isolated Tissue Contraction Assay.

Caption: α₁A-Adrenoceptor Signaling Pathway and Point of Inhibition by this compound.

References

- 1. Effect of α1D-adrenoceptor blocker for the reduction of ureteral contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jove.com [jove.com]

- 3. alpha 1-Adrenoceptor subtype mediating contraction of the smooth muscle in the lower urinary tract and prostate of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols: The Use of RS-100329 in Rat Vas Deferens Contraction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rat vas deferens is a classical pharmacological preparation for studying smooth muscle contraction, particularly in the context of adrenergic neurotransmission. The contractile response of the vas deferens is primarily mediated by α1-adrenoceptors, which are activated by norepinephrine released from sympathetic nerves. The α1-adrenoceptor family is comprised of three subtypes: α1A, α1B, and α1D. Differentiating the specific roles of these subtypes is crucial for the development of targeted therapeutics, for example, in urology and for cardiovascular conditions. RS-100329 is a potent and selective antagonist for the α1A-adrenoceptor subtype, making it an invaluable tool for investigating the specific contribution of this receptor to the contractile response in the rat vas deferens. These application notes provide a summary of the utility of this compound, quantitative data on its effects, and detailed protocols for its use in rat vas deferens contraction studies.

Data Presentation

The following table summarizes the antagonist potency of this compound and other relevant α1-adrenoceptor antagonists in functional studies of the rat vas deferens and related tissues. This data is essential for experimental design, allowing for the selection of appropriate antagonist concentrations to achieve selective receptor blockade.

| Antagonist | Receptor Subtype Selectivity | Tissue | Agonist | pA2 / pKB / pIC50 | Reference |

| This compound | α1A > α1B, α1D | Rat Cauda Epididymis | Norepinephrine | pKB ≈ 9.50 | [1] |

| This compound | α1A | Mouse Vas Deferens | Norepinephrine | pKB = 8.65 | [2] |

| This compound | α1A | Mouse Vas Deferens (single stimulus) | Electrical Field Stimulation | pIC50 = 8.46 | [3][4] |

| Prazosin | Non-selective α1 | Rat Vas Deferens | Norepinephrine | pA2 = 9.26 | [5] |

| 5-Methyl-urapidil | α1A-selective | Rat Vas Deferens | Norepinephrine | pA2 = 8.43 | |

| BMY 7378 | α1D-selective | Rat Cauda Epididymis | Norepinephrine | pKB ≈ 7.0 |

Signaling Pathways

The contractile response in the rat vas deferens is initiated by the activation of α1A-adrenoceptors on the smooth muscle cells. The signaling cascade is a classic example of G-protein coupled receptor (GPCR) signaling.

Experimental Protocols

The following is a detailed protocol for conducting a rat vas deferens contraction assay to evaluate the effect of this compound.

Materials and Reagents

-

Male Wistar rats (200-300 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 119, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.0, NaHCO3 25, D-glucose 11.1)

-

This compound hydrochloride

-

Norepinephrine (agonist)

-

Cocaine (3 µM, for neuronal uptake inhibition)

-

Propranolol (3 µM, to block β-adrenoceptors)

-

Indomethacin (10 µM, to inhibit prostaglandin synthesis)

-

Carbogen gas (95% O2, 5% CO2)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Tissue Preparation

-

Humanely euthanize a male Wistar rat according to institutional guidelines.

-

Dissect out the vasa deferentia, cleaning away adhering connective tissue. The epididymal portion is often used for studying neurally-evoked contractions, while the whole vas deferens can be used for agonist-induced contractions.

-

Mount the tissues in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 30-60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

Experimental Workflow for Antagonist Studies

Procedure for Evaluating this compound

-

After equilibration, elicit a reference contraction with a submaximal concentration of norepinephrine (e.g., 10 µM) to check for tissue viability.

-

Wash the tissues and allow them to return to baseline tension.

-

For antagonist studies, incubate the tissues with a specific concentration of this compound for 30 minutes. A range of concentrations should be used in different tissues to generate data for a Schild plot analysis.

-

Following incubation, generate a cumulative concentration-response curve to norepinephrine. Start with a low concentration and increase it in a stepwise manner once the response to the previous concentration has stabilized.

-

Record the contractile responses.

-